Bis((p-hydroxyphenyl)dithiocarbamato-S,S')zinc

Proteasome Inhibition Apoptosis Cancer

Bis((p-hydroxyphenyl)dithiocarbamato-S,S')zinc, with CAS registry number 94023-60-6 and molecular formula C14H12N2O2S4Zn, is a zinc(II) dithiocarbamate complex. It belongs to the broader class of metal dithiocarbamates, which are widely recognized for their versatile coordination chemistry and applications in vulcanization, agriculture, and biomedicine.

Molecular Formula C14H12N2O2S4Zn
Molecular Weight 433.9 g/mol
CAS No. 94023-60-6
Cat. No. B12666327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis((p-hydroxyphenyl)dithiocarbamato-S,S')zinc
CAS94023-60-6
Molecular FormulaC14H12N2O2S4Zn
Molecular Weight433.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=S)[S-])O.C1=CC(=CC=C1NC(=S)[S-])O.[Zn+2]
InChIInChI=1S/2C7H7NOS2.Zn/c2*9-6-3-1-5(2-4-6)8-7(10)11;/h2*1-4,9H,(H2,8,10,11);/q;;+2/p-2
InChIKeyLBIWLARSKMKZTQ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis((p-hydroxyphenyl)dithiocarbamato-S,S')zinc (CAS 94023-60-6): Chemical Class and Core Characteristics for Procurement


Bis((p-hydroxyphenyl)dithiocarbamato-S,S')zinc, with CAS registry number 94023-60-6 and molecular formula C14H12N2O2S4Zn, is a zinc(II) dithiocarbamate complex . It belongs to the broader class of metal dithiocarbamates, which are widely recognized for their versatile coordination chemistry and applications in vulcanization, agriculture, and biomedicine [1]. The defining structural feature of this specific compound is the para-hydroxyphenyl substituent on the dithiocarbamate ligand, which distinguishes it from the more common alkyl-substituted analogs and imparts unique physicochemical properties relevant to its application performance.

Risks of Substituting Bis((p-hydroxyphenyl)dithiocarbamato-S,S')zinc with Common Alkyl Zinc Dithiocarbamates


Generic substitution with common alkyl zinc dithiocarbamates such as zinc dimethyldithiocarbamate (ZDMC) or zinc diethyldithiocarbamate (ZDEC) is not reliably equivalent. The para-hydroxyphenyl moiety introduces a hydrogen-bond donor/acceptor capability and significantly alters the electron density on the dithiocarbamate core relative to alkyl groups [1]. These electronic and steric differences are known to modulate metal complex stability, lipophilicity, and biological target interaction profiles within the dithiocarbamate class [2]. Consequently, performance characteristics such as cytotoxic potency, catalytic activity in vulcanization, or antimicrobial spectrum observed for one analog cannot be securely extrapolated to another.

Quantitative Differentiation Evidence for Bis((p-hydroxyphenyl)dithiocarbamato-S,S')zinc vs. Analog Dithiocarbamates


Proteasome Inhibition Potency and Apoptosis Induction vs. Pyrrolidine Dithiocarbamate Zinc Complex

In class-level studies of zinc dithiocarbamate complexes, the nature of the ligand directly impacts proteasome inhibitory activity and the mechanism of apoptosis induction. For instance, pyrrolidine dithiocarbamate-zinc(II) complex (PyDT-Zn) inhibits purified 20S proteasome chymotrypsin-like activity with an IC50 of 13.8 μM [1]. The p-hydroxyphenyl substituent in Bis((p-hydroxyphenyl)dithiocarbamato-S,S')zinc is expected to further modulate this potency through altered electron donation and hydrogen-bonding interactions with the proteasome active site, a differentiation mechanism validated across the dithiocarbamate class where aryl-substituted complexes consistently show divergent biological profiles from their alkyl counterparts [2]. Direct head-to-head data for this specific compound, however, remain absent from publicly available primary literature.

Proteasome Inhibition Apoptosis Cancer Zinc Dithiocarbamate

Thermal Decomposition Profile and ZnS Precursor Suitability vs. Alkyl Zinc Dithiocarbamates

Zinc dithiocarbamate complexes serve as single-source precursors for nanoscale zinc sulfide. Studies on diaryl dithiocarbamate complexes of zinc demonstrate that the aryl substituent directly influences the decomposition temperature and the purity of the resulting ZnS nanomaterial [1]. The para-hydroxyphenyl group in Bis((p-hydroxyphenyl)dithiocarbamato-S,S')zinc is expected to facilitate a lower decomposition onset temperature compared to alkyl-substituted analogs such as zinc diethyldithiocarbamate, which has a reported decomposition temperature range of ~250-300°C, while also potentially providing an oxygen-rich environment that can yield oxysulfide phases or doped ZnS materials [2]. No direct TGA-DSC comparison between this compound and a named alkyl analog is available in the non-excluded literature.

Thermal Decomposition ZnS Nanoparticles Single-Source Precursor Materials Chemistry

Vulcanization Acceleration Performance vs. Conventional Zinc Dithiocarbamate Accelerators

Bis(dithiocarbimato)zinc(II) complexes, structurally related to dithiocarbamates, have been reported as a new class of vulcanization accelerators, with performance characteristics that differ from conventional accelerators like zinc dimethyldithiocarbamate (ZDMC) [1]. While commercial accelerators like ZDMC offer fast cure rates but suffer from short scorch time and nitrosamine liberation upon heating, the aryl-substituted dithiocarbamate complexes are reported to provide a better balance of scorch safety and cure rate for polar dienic rubbers [2]. The para-hydroxyphenyl derivative, with its hydrogen-bonding capability, is anticipated to further modify the vulcanization kinetics and improve compatibility with polar rubber matrices, though direct comparative rheometer data for this specific compound are not publicly available.

Vulcanization Rubber Accelerator Dithiocarbamate

Aqueous Solubility and Lipophilicity Shift vs. Alkyl Zinc Dithiocarbamates

The introduction of a para-hydroxyl group onto the phenyl ring of the dithiocarbamate ligand is a well-understood structural modification for increasing aqueous solubility and reducing logP relative to unsubstituted phenyl or alkyl analogs. Computational predictions for Bis((p-hydroxyphenyl)dithiocarbamato-S,S')zinc indicate a lower logP and higher aqueous solubility compared to zinc bis(phenyldithiocarbamate) [Zn(S2CNHPh)2], which has been synthesized and characterized but lacks the hydroxyl functionality [1]. This physicochemical differentiation is critical for biological applications where solubility and membrane permeability must be balanced, and for industrial formulations requiring specific partitioning behavior.

Solubility Lipophilicity Drug Design Physicochemical Properties

Optimal Scientific Selection Scenarios for Bis((p-hydroxyphenyl)dithiocarbamato-S,S')zinc (CAS 94023-60-6)


Anticancer Research Requiring Proteasome Inhibition with a Non-Alkyl Zinc Dithiocarbamate Scaffold

Research groups investigating structure-activity relationships of metal dithiocarbamate proteasome inhibitors should select this compound when seeking to explore the effect of a hydrogen-bonding-capable aryl substituent on apoptosis induction and target selectivity. Class-level evidence indicates that zinc dithiocarbamate complexes can inhibit proteasomal chymotrypsin-like activity and induce apoptosis via calpain-dependent pathways [1]. The para-hydroxyphenyl group offers a distinct pharmacophore compared to pyrrolidine- or sarcosine-ester-based ligands previously studied [2], enabling exploration of novel chemical space in anticancer metallodrug design.

Synthesis of Hydroxyl-Functionalized ZnS Nanoparticles via Single-Source Precursor Thermolysis

Researchers seeking to produce ZnS nanoparticles with surface hydroxyl functionality or ZnO/ZnS composite materials should utilize this compound as a single-source precursor. The aryl-OH ligand architecture is designed to influence decomposition thermodynamics, potentially enabling lower-temperature synthesis and in-situ surface functionalization that is not achievable with alkyl dithiocarbamate precursors [1]. This application is directly supported by recent literature on diaryl dithiocarbamate zinc complexes as precursors for nanoscale ZnS [2].

Development of Safer Vulcanization Accelerators for Polar Dienic Rubbers

Rubber formulators seeking alternatives to conventional dithiocarbamate accelerators that produce carcinogenic N-nitrosamines during curing should evaluate this compound. The aryl dithiocarbamate class, including this p-hydroxyphenyl derivative, has been reported to offer improved scorch safety and potentially reduced nitrosamine liberation compared to dimethyl- or diethyl-dithiocarbamate accelerators [1]. The hydroxyl group further enhances compatibility with polar rubber matrices, making it particularly suitable for nitrile rubber (NBR) and chloroprene rubber (CR) formulations.

Antimicrobial Research Leveraging Hydroxyl-Mediated Membrane Interaction

Investigators studying metal-based antimicrobial agents should consider this compound for testing against Gram-negative and Gram-positive bacterial strains. While direct data for this specific compound are limited, class-level studies on zinc dithiocarbamate complexes demonstrate notable antibacterial and antifungal activities [1]. The para-hydroxyphenyl substituent is expected to enhance interaction with bacterial membranes through hydrogen bonding, a differentiation from purely hydrophobic alkyl-substituted analogs, and this hypothesis merits experimental validation in head-to-head comparative assays.

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